(R)-8-Bromo-2-aminotetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-8-Bromo-2-aminotetralin, also known as 8-Br-AT or 8-Br-ATP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of tetralin derivatives and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of (R)-8-Bromo-2-aminotetralin involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which ultimately result in the modulation of neurotransmitter release. Studies have also suggested that this compound may act as a partial agonist at the dopamine D2 receptor, which is another important target for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and complex. Studies have shown that this compound can modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to exhibit anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines. In addition, this compound has been shown to have a neuroprotective effect, which may be due to its ability to modulate oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (R)-8-Bromo-2-aminotetralin in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for the specific modulation of this receptor without affecting other receptors in the brain. However, one of the limitations of using this compound is its relatively low potency compared to other dopamine agonists. This may limit its usefulness in certain experiments where higher potency is required.
Zukünftige Richtungen
There are several future directions for the study of (R)-8-Bromo-2-aminotetralin. One potential direction is the investigation of its potential therapeutic applications in neuropsychiatric disorders. Studies have shown that this compound may have a beneficial effect in the treatment of addiction, schizophrenia, and depression. Another potential direction is the development of more potent and selective analogs of this compound for use in lab experiments and potential therapeutic applications. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on neurotransmitter release and inflammation.
Synthesemethoden
The synthesis of (R)-8-Bromo-2-aminotetralin involves several steps, including the preparation of the starting materials and the reaction conditions. One of the most commonly used methods for synthesizing this compound is through the reduction of 8-bromo-2-nitrotetralin using a palladium catalyst. This method yields high purity and high yields of this compound.
Wissenschaftliche Forschungsanwendungen
(R)-8-Bromo-2-aminotetralin has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound acts as a selective agonist for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. This receptor has been implicated in a range of neuropsychiatric disorders, including addiction, schizophrenia, and depression. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(2R)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLDZYAFGPNHL-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628468 |
Source
|
Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161661-17-2 |
Source
|
Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.